3-Cyclohexyloxybenzamide
Description
3-Cyclohexyloxybenzamide is a benzamide derivative featuring a cyclohexyloxy group (-O-C6H11) at the 3-position of the benzamide scaffold.
Properties
IUPAC Name |
3-cyclohexyloxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H2,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERDXDSNMDACLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=CC(=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyloxybenzamide typically involves the condensation of 3-hydroxybenzoic acid with cyclohexanol in the presence of a dehydrating agent, followed by amidation with ammonia or an amine derivative. The reaction conditions often include the use of solvents like toluene or tetrahydrofuran (THF) and catalysts such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but optimized for large-scale production, including the use of more robust catalysts and automated systems for monitoring reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclohexyloxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric and sulfuric acids.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexyloxyaniline.
Substitution: Formation of nitro, halogen, or alkyl-substituted derivatives.
Scientific Research Applications
3-Cyclohexyloxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Cyclohexyloxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cells.
Comparison with Similar Compounds
Table 1: Key Properties of 3-Cyclohexyloxybenzamide and Analogs
*Inferred properties based on structural analogs.
Key Observations :
- Lipophilicity : The cyclohexyloxy group in this compound likely confers higher lipophilicity compared to fluorinated or chlorinated analogs, impacting membrane permeability and metabolic stability.
- Solubility: Carboxylic acid derivatives (e.g., 3-(Cyclohexanecarbonyl-amino)-2-methyl-benzoic acid) exhibit improved aqueous solubility due to ionization, whereas benzamides with non-polar groups (e.g., cyclohexyl) may require formulation aids .
- Reactivity: Chloromethyl or bromomethyl analogs (e.g., 3-(Chloromethyl)benzamide) show higher electrophilicity, posing safety concerns such as skin irritation or genotoxicity .
Insights :
- This compound’s safety profile is expected to align with cyclohexyl-containing benzamides, requiring gloves and eye protection to prevent contact. Its combustion may release carbon oxides, similar to N-Cyclohexyl 3-fluorobenzamide .
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